molecular formula C15H20O2 B14133107 8-Hydroxy-9-pentadecene-11,13-diyn-2-one, (9E)- CAS No. 103596-15-2

8-Hydroxy-9-pentadecene-11,13-diyn-2-one, (9E)-

Cat. No.: B14133107
CAS No.: 103596-15-2
M. Wt: 232.32 g/mol
InChI Key: MBQRYCZVORMEPE-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ekanate TS is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ekanate TS typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific organic precursors under controlled conditions to yield the desired compound. The reaction conditions often involve the use of catalysts, specific temperatures, and pH levels to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of Ekanate TS is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to monitor and control the reaction parameters. The final product is then purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ekanate TS undergoes various types of chemical reactions, including:

    Oxidation: Ekanate TS can be oxidized using strong oxidizing agents, leading to the formation of specific oxidized products.

    Reduction: It can also be reduced under appropriate conditions, often using reducing agents like hydrogen or metal hydrides.

    Substitution: Ekanate TS can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving Ekanate TS typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ekanate TS has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Ekanate TS is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Ekanate TS involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ekanate TS can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as Ekanate RS and Ekanate QS share some structural similarities with Ekanate TS.

    Uniqueness: Ekanate TS is unique in its stability and reactivity, which makes it particularly valuable in applications where these properties are crucial.

Properties

CAS No.

103596-15-2

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(E)-8-hydroxypentadec-9-en-11,13-diyn-2-one

InChI

InChI=1S/C15H20O2/c1-3-4-5-6-9-12-15(17)13-10-7-8-11-14(2)16/h9,12,15,17H,7-8,10-11,13H2,1-2H3/b12-9+

InChI Key

MBQRYCZVORMEPE-FMIVXFBMSA-N

Isomeric SMILES

CC#CC#C/C=C/C(CCCCCC(=O)C)O

Canonical SMILES

CC#CC#CC=CC(CCCCCC(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.